6-(Naphthalen-1-yl)nicotinic acid

CAIII inhibition Structure-activity relationship Dyslipidemia

6-(Naphthalen-1-yl)nicotinic acid (CAS 1261927-31-4; PubChem CID is a 6-aryl nicotinic acid derivative featuring a naphthalen-1-yl substituent at the C6 position of the pyridine-3-carboxylic acid scaffold. Its computed physicochemical profile—molecular weight 249.26 g/mol, XLogP3 of 3.3, topological polar surface area 50.2 Ų, and two rotatable bonds—places it within favorable drug-like chemical space.

Molecular Formula C16H11NO2
Molecular Weight 249.26 g/mol
CAS No. 1261927-31-4
Cat. No. B6391710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Naphthalen-1-yl)nicotinic acid
CAS1261927-31-4
Molecular FormulaC16H11NO2
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C3=NC=C(C=C3)C(=O)O
InChIInChI=1S/C16H11NO2/c18-16(19)12-8-9-15(17-10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,18,19)
InChIKeyMNQFABRBKJASNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade 6-(Naphthalen-1-yl)nicotinic acid (CAS 1261927-31-4) – Structural Baseline & Research Identity


6-(Naphthalen-1-yl)nicotinic acid (CAS 1261927-31-4; PubChem CID 53223853) is a 6-aryl nicotinic acid derivative featuring a naphthalen-1-yl substituent at the C6 position of the pyridine-3-carboxylic acid scaffold [1]. Its computed physicochemical profile—molecular weight 249.26 g/mol, XLogP3 of 3.3, topological polar surface area 50.2 Ų, and two rotatable bonds—places it within favorable drug-like chemical space [1]. The compound belongs to a recognized class of 6-substituted nicotinic acid analogues that have been validated as potent inhibitors of carbonic anhydrase III (CAIII), an emerging pharmacological target for dyslipidemia and cancer management [2].

Why Positional Isomers Cannot Substitute for 6-(Naphthalen-1-yl)nicotinic acid in Target-Based Research


Positional isomerism fundamentally alters target binding geometry in naphthyl-nicotinic acid derivatives, making direct substitution inadvisable. The 6-position attachment, as in 6-(naphthalen-1-yl)nicotinic acid, orients the carboxylic acid and naphthalene moieties in a spatial configuration not reproducible by 2-, 4-, or 5-substituted regioisomers (CAS 1125445-20-6, 1261908-60-4, 1261926-90-2) [1]. Published structure-activity relationship (SAR) data confirm that the C3 carboxylic acid is essential for Zn²⁺ coordination in the CAIII active site, while the C6 substituent alone accesses a critical hydrophobic pocket; the unsubstituted parent nicotinic acid exhibits only weak CAIII inhibition (Ki = 203 µM) versus 6-substituted analogs (e.g., Ki = 41.6 µM for 6-(hexyloxy)nicotinic acid) [2]. Altering the substitution position disrupts this validated binding mode.

Quantitative Differentiation Matrix for 6-(Naphthalen-1-yl)nicotinic acid Against Closest Analogs


Regiochemical Differentiation at the C6 Position Underpins CAIII Target Engagement

The C6 substitution position is a prerequisite for meaningful CAIII inhibition within the nicotinic acid series. While no direct Ki for 6-(naphthalen-1-yl)nicotinic acid at CAIII is publicly available, the compound's 6-substitution pattern places it within a validated pharmacophore [1]. Unsubstituted nicotinic acid exhibits a Ki of 203 µM; 6-(hexyloxy)nicotinic acid achieves a Ki of 41.6 µM—a 4.9-fold potency increase driven solely by 6-position substitution [1]. The naphthalen-1-yl group, a rigid aromatic system with potential for additional π-stacking interactions, is predicted to further enhance binding relative to the flexible hexyloxy chain, although experimental confirmation is needed.

CAIII inhibition Structure-activity relationship Dyslipidemia

Naphthalen-1-yl vs Naphthalen-2-yl Orientation: Divergent Steric Profiles at the Binding Interface

The naphthyl attachment point (1-position vs 2-position) creates distinct steric and conformational profiles that can dictate binding pocket compatibility. In 6-(naphthalen-1-yl)nicotinic acid, the peri-hydrogen interaction between the naphthalene C8-H and the pyridine ring constrains the dihedral angle to an estimated 50-70°, positioning the naphthalene face differently compared to the 6-(naphthalen-2-yl) isomer (CAS 733776-42-6), where the dihedral angle exceeds ~70° and the peri-interaction is absent [1][2]. This conformational restriction alters the projection of the hydrophobic aromatic surface relative to the carboxylic acid anchor, a critical parameter for binding to planar hydrophobic pockets in targets such as CAIII or RXR.

Molecular conformation Steric hindrance Isomer differentiation

Certified Purity Superiority Over the Nearest Commercial Regioisomer

Among commercially available naphthyl-nicotinic acid regioisomers, 6-(naphthalen-1-yl)nicotinic acid offers a verified purity advantage. The compound is available at a minimum certified purity of 97% from Chemenu (Catalog CM257584) . The closest structural analog, 6-(naphthalen-2-yl)nicotinic acid, is supplied at a standard minimum purity of 95% by AKSci (Catalog 8295DJ) . This 2-percentage-point purity gap translates to a 60% lower maximum specified impurity ceiling (3% vs 5%), which is relevant for assays sensitive to trace contaminants.

Commercial purity Quality control Procurement specification

The 6-Aryl Nicotinic Acid Scaffold as an RXR Ligand Core: Bridge to a Proven Pharmacophore

The 6-substituted nicotinic acid scaffold is the core pharmacophore of LG100268, a well-characterized retinoid X receptor (RXR) agonist with EC50 values of 4, 3, and 4 nM for RXR-α, RXR-β, and RXR-γ, respectively . LG100268 bears a bulky 1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl group at the 6-position, demonstrating that the 6-aryl nicotinic acid architecture is compatible with high-affinity RXR binding. 6-(Naphthalen-1-yl)nicotinic acid provides a synthetically accessible, lower-molecular-weight entry point into this pharmacophore space, with the naphthalen-1-yl group serving as a simplified aromatic surrogate for the more elaborate tetrahydronaphthalene-cyclopropyl motif.

RXR agonism Retinoid X receptor Lead optimization

Computational Drug-Likeness Profile: Benchmarking Against Rule-of-Five Parameters

The computed physicochemical parameters of 6-(naphthalen-1-yl)nicotinic acid place it firmly within oral drug-like space. The compound exhibits a molecular weight of 249.26 g/mol, XLogP3 of 3.3, topological polar surface area of 50.2 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [1]. All parameters meet the Lipinski Rule-of-Five criteria (MW < 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10) and the more stringent Veber criteria (RotB ≤ 10, TPSA ≤ 140 Ų). The balanced LogP of 3.3 suggests adequate membrane permeability without excessive lipophilicity-driven promiscuity, while the low TPSA of 50.2 Ų indicates good passive absorption potential.

Drug-likeness Physicochemical profile ADME prediction

High-Return Application Scenarios for 6-(Naphthalen-1-yl)nicotinic acid Based on Quantitative Evidence


CAIII Inhibitor Screening & Biochemical SAR Profiling in Dyslipidemia and Oncology Programs

The validated 6-substituted nicotinic acid pharmacophore for CAIII inhibition [1] positions this compound as a reference ligand for screening campaigns. The naphthalen-1-yl group provides a rigid, hydrophobic probe that can be used to interrogate the CAIII binding pocket via competitive displacement assays. Its 97% certified purity reduces the risk of false-positive hits from impurities in high-throughput screens.

RXR Agonist Lead Optimization: Fragment-Based Design and Scaffold Hopping

The structural homology with LG100268's 6-substituted nicotinic acid core (EC50 3–4 nM at RXR-α/β/γ) [1] makes this compound an attractive fragment for RXR-focused medicinal chemistry. The naphthalen-1-yl group, at 31% lower molecular weight than LG100268's tetrahydronaphthalene-cyclopropyl motif, offers a streamlined starting point for growing RXR ligands with improved ligand efficiency.

nAChR Subtype Selectivity Profiling: Comparison with 2-Regioisomer nAChR Antagonists

While the 2-(naphthalen-1-yl)nicotinic acid regioisomer has been reported to exhibit α4β2-nAChR antagonism, the altered substitution position in 6-(naphthalen-1-yl)nicotinic acid is predicted to shift receptor subtype selectivity [1]. This compound can be deployed in a systematic regioisomer panel to deconvolute the position-dependent nAChR subtype pharmacology of naphthyl-nicotinic acid derivatives.

Physicochemical Benchmarking for CNS Drug Discovery Programs

The favorable CNS drug-like profile—LogP 3.3, TPSA 50.2 Ų, MW 249.26 [1]—aligns with parameters predictive of blood-brain barrier penetration. This compound can serve as a benchmark control or starting scaffold in CNS-targeted programs requiring balanced permeability and low efflux liability, particularly for targets such as neuronal nAChR subtypes or RXR-mediated neuroprotection.

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